Dodecanamide, N-(4-phenyl-2-thiazolyl)-
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Overview
Description
Dodecanamide, N-(4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of dodecanamide with 4-phenyl-2-thiazolyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Dodecanamide, N-(4-phenyl-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dodecanamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Dodecanamide, N-(4-phenyl-2-thiazolyl)- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its long alkyl chain (dodecanamide) also contributes to its unique properties, such as increased lipophilicity and potential for membrane interaction .
Properties
CAS No. |
71576-02-8 |
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Molecular Formula |
C21H30N2OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)dodecanamide |
InChI |
InChI=1S/C21H30N2OS/c1-2-3-4-5-6-7-8-9-13-16-20(24)23-21-22-19(17-25-21)18-14-11-10-12-15-18/h10-12,14-15,17H,2-9,13,16H2,1H3,(H,22,23,24) |
InChI Key |
RJSLGEHCGWLDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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